molecular formula C15H21BO3 B11854300 4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B11854300
M. Wt: 260.14 g/mol
InChI Key: CGFZRWJDVQFRTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of the corresponding aryl halide. This process can be catalyzed by palladium complexes in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex molecules .

Biology and Medicine: In biological research, this compound can be used to synthesize molecules that interact with biological targets, such as inhibitors or activators of enzymes.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and polymers. It is also employed in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, which undergoes transmetalation and reductive elimination to yield the coupled product .

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Phenylboronic acid pinacol ester

Comparison: 4-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. Compared to similar compounds, it offers distinct advantages in terms of steric and electronic effects, which can be exploited in various synthetic applications .

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C15H21BO3/c1-6-12-8-7-11(10-17)9-13(12)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3

InChI Key

CGFZRWJDVQFRTP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)CC

Origin of Product

United States

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